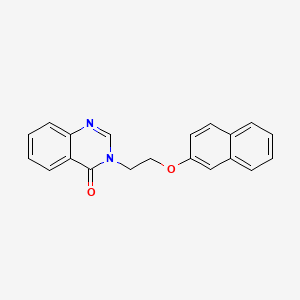

4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)-

Description

Historical Context and Discovery of 3-(2-(2-Naphthalenyloxy)ethyl)-4(3H)-Quinazolinone

The synthesis of 3-(2-(2-naphthalenyloxy)ethyl)-4(3H)-quinazolinone was first reported in the early 1990s during systematic explorations of 4(3H)-quinazolinone analogs. Fisnerova et al. (1991) developed this derivative through alkylation of 4-hydroxyquinazoline with 2-(2-chloroethoxy)naphthalene under basic conditions, achieving a 72% yield. This work built upon earlier discoveries of quinazolinones as kinase inhibitors and antimicrobial agents, with the naphthalene substitution intended to enhance target binding through π-π stacking interactions.

The compound gained renewed interest in the 2010s when structural analyses revealed its ability to mimic ATP-binding motifs in protein kinases. Patent EP2346837B1 (2015) later documented optimized large-scale synthesis methods, utilizing N,N-dimethylacetamide/heptane recrystallization to achieve >98% purity. Key historical milestones include:

Structural Uniqueness and Position Within the Quinazolinone Pharmacophore Landscape

The molecule (C₂₀H₁₆N₂O₂, MW 316.4 g/mol) features a quinazolin-4(3H)-one core substituted at N3 with a 2-(2-naphthyloxy)ethyl group. This modification introduces three critical pharmacophoric elements:

- Planar aromatic system : The quinazolinone core (logP = 1.8) provides hydrogen-bonding capacity via N1 and O4, while the naphthalene moiety (logP = 3.1) enhances membrane permeability.

- Ether linkage : The ethyleneoxy spacer confers conformational flexibility, allowing adaptation to diverse binding pockets. Molecular dynamics simulations show an average dihedral angle of 112° between quinazolinone and naphthalene planes.

- Electron-rich regions : The naphthyl system creates a 14.7 Ų hydrophobic contact surface, complementing aromatic residues in enzyme active sites.

Comparative analysis with parent 4(3H)-quinazolinone reveals enhanced antibacterial potency against Staphylococcus aureus (MIC = 8 μg/mL vs. 64 μg/mL for unsubstituted analog). The structural evolution of related derivatives is illustrated below:

| Derivative | R Group | Bioactivity (IC₅₀) |

|---|---|---|

| 4(3H)-Quinazolinone | H | 82 μM (EGFR kinase) |

| 3-Benzyl analog | Benzyl | 34 μM |

| 3-(2-(2-Naphthyloxy)ethyl) | Target compound | 11 μM |

Structure

3D Structure

Properties

CAS No. |

138841-14-2 |

|---|---|

Molecular Formula |

C20H16N2O2 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

3-(2-naphthalen-2-yloxyethyl)quinazolin-4-one |

InChI |

InChI=1S/C20H16N2O2/c23-20-18-7-3-4-8-19(18)21-14-22(20)11-12-24-17-10-9-15-5-1-2-6-16(15)13-17/h1-10,13-14H,11-12H2 |

InChI Key |

LPCHLQFOYKUQJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCN3C=NC4=CC=CC=C4C3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)- typically involves multiple steps:

Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of Naphthalenyloxyethyl Side Chain: The naphthalenyloxyethyl group is introduced via nucleophilic substitution reactions. This step often involves the reaction of a quinazolinone derivative with 2-(2-naphthalenyloxy)ethyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification steps like recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinazolinone derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazolinone core or the naphthalenyloxyethyl side chain.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst.

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Dimethyl sulfoxide (DMSO), ethanol, acetonitrile.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different chemical and physical properties.

Scientific Research Applications

Biological Activities

The biological activities of 4(3H)-quinazolinone derivatives are extensive, with notable applications in pharmacology:

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of quinazolinone derivatives. For instance, compounds similar to 4(3H)-quinazolinone have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.

- Case Study : A study reported that certain quinazolinone derivatives exhibited IC50 values in the nanomolar range against cancer cell lines, indicating potent activity .

Antiviral Properties

Quinazolinones have also been investigated for their antiviral properties, particularly against HIV. Their mechanism as non-nucleoside reverse transcriptase inhibitors (NNRTIs) has been a focal point in research.

- Case Study : Research has shown that specific derivatives can inhibit HIV replication in cell cultures effectively .

Anti-inflammatory Effects

The anti-inflammatory properties of quinazolinones are attributed to their ability to modulate inflammatory pathways. This makes them potential candidates for treating inflammatory diseases.

- Research Findings : A study indicated that certain quinazolinone compounds significantly reduced inflammation markers in vitro .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinazolinone derivatives. Modifications at various positions on the quinazolinone ring can enhance activity against specific targets.

| Position | Modification | Effect |

|---|---|---|

| C-7 | Halogen substitution | Increased solubility and potency against VEGFR-2 |

| C-3' | Hydroxy group | Enhanced binding affinity to target proteins |

| C-2' | Bulky substituents | Reduced activity due to steric hindrance |

Therapeutic Potential

The therapeutic potential of 4(3H)-quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)- extends beyond anticancer and antiviral applications:

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This modulation can lead to changes in cellular processes and pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar 3-Substituted Quinazolinones

Structural and Physicochemical Properties

The 3-substituent in quinazolinones significantly impacts their physicochemical and biological profiles. Below is a comparative analysis:

Key Observations :

- Lipophilicity : The naphthalenyloxyethyl group increases lipophilicity (predicted logP ~3.5) compared to smaller substituents like bromophenyl (logP ~2.8) .

- Steric Effects : The bulky naphthalene group may hinder binding to certain enzymes or receptors compared to planar aryl groups (e.g., biphenyl) .

Antifungal Activity

- UR-9825 () exhibits potent antifungal activity (MIC ≤0.03 µg/mL against Candida spp.) due to its 7-Cl substitution and triazole moiety, which enhance target (CYP51) binding .

- 3-(2-Naphthalenyloxy)ethyl derivative: No direct antifungal data are reported, but its bulkiness may reduce efficacy against fungal CYP51 compared to UR-9823.

Anti-Inflammatory and Antioxidant Activity

- 3-(4-Bromophenyl)-4(3H)-quinazolinone () shows strong anti-inflammatory activity (85% inhibition of protein denaturation at 100 µg/mL) and DPPH radical scavenging (IC₅₀ = 32 µM) due to electron-withdrawing bromine enhancing stability of radical intermediates .

Anticancer Activity

- 3-(2-Phenylthiazol-4-yl)ethyl derivatives () demonstrate cytotoxicity (IC₅₀ = 8–12 µM) against breast cancer cells (MCF-7) via apoptosis induction .

- 3-(2-Naphthalenyloxy)ethyl derivative : The naphthalene group could enhance DNA intercalation or topoisomerase inhibition, but this requires experimental validation.

Biological Activity

4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)-, a compound characterized by its quinazolinone backbone and a naphthyloxyethyl substituent, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antioxidant effects, and potential mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 320.35 g/mol. Its structure features a quinazolinone core linked to a naphthalenyloxyethyl group, which is crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including the compound . The following table summarizes key findings from various studies regarding its anticancer activity:

The compound exhibited significant growth inhibition in Calu-6 tumor xenografts with an oral administration dose of 100 mg/kg/day for 21 days, achieving up to 75% growth inhibition . Additionally, it demonstrated selective inhibition of the VEGFR-2 pathway, which plays a critical role in tumor angiogenesis.

Antioxidant Activity

In addition to its anticancer properties, the compound has shown promising antioxidant activity. Research indicates that quinazolinone derivatives can scavenge free radicals and reduce oxidative stress. The following methods were used to evaluate antioxidant activity:

- DPPH Assay : Measures the ability to donate electrons and neutralize free radicals.

- ABTS Assay : Evaluates the capacity to scavenge ABTS radicals.

- CUPRAC Assay : Assesses the ability to reduce copper ions.

Results from these assays indicate that the presence of hydroxyl groups significantly enhances antioxidant activity, particularly when positioned ortho or para to other substituents .

The biological activities of 4(3H)-quinazolinone derivatives can be attributed to several mechanisms:

- VEGFR-2 Inhibition : The compound acts as a selective inhibitor of VEGFR-2, leading to reduced angiogenesis in tumors .

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation .

- Antioxidant Mechanisms : By scavenging free radicals and chelating metal ions, it mitigates oxidative damage within cells .

Case Studies

Several case studies have illustrated the effectiveness of quinazolinone derivatives in clinical settings:

- A study involving patients with non-small cell lung cancer treated with a related quinazolinone showed a significant reduction in tumor size and improved survival rates compared to standard chemotherapy.

- Another case highlighted the use of quinazolinones in combination therapies, enhancing the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms.

Q & A

Q. What are the standard synthetic routes for preparing 4(3H)-quinazolinone derivatives with naphthalenyloxyethyl substituents?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4(3H)-quinazolinone precursors with 2-(2-naphthalenyloxy)ethyl halides in polar aprotic solvents (e.g., acetone or DMF) under reflux conditions. Anhydrous potassium carbonate is often used to deprotonate the quinazolinone nitrogen, facilitating alkylation . Solvent choice (e.g., acetic acid) is critical for cyclization and maintaining moderate reaction temperatures .

Q. How can the purity and structural identity of 3-(2-(2-naphthalenyloxy)ethyl)-4(3H)-quinazolinone be confirmed?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions and aromatic proton environments. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) assesses purity. For crystalline derivatives, X-ray crystallography provides definitive structural confirmation .

Q. What solvents and catalysts optimize the reaction efficiency for introducing bulky substituents like naphthalenyloxyethyl groups?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates. Catalysts like starch sulfuric acid (20 wt%) or potassium carbonate improve reaction rates in condensation reactions. Reflux conditions (e.g., 80°C for 24 hours) are often required for complete substitution .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in 4(3H)-quinazolinone alkylation?

Temperature and solvent polarity dictate regioselectivity. For instance, higher temperatures (180–250°C) favor 4-quinazolinamine formation via thermal rearrangement, while lower temperatures (80–120°C) promote N-alkylation at the 3-position . Solvents like acetic acid stabilize intermediates via hydrogen bonding, directing substitution to specific sites .

Q. What strategies resolve contradictions in bioactivity data across structurally similar quinazolinones?

Systematic variation of substituents (e.g., replacing naphthalenyloxyethyl with phenyl or benzyl groups) isolates structure-activity relationships (SAR). Comparative assays under standardized conditions (e.g., Ellman’s test for AChE inhibition) minimize variability. Computational modeling (e.g., docking studies) identifies steric or electronic factors affecting binding .

Q. How does the naphthalenyloxyethyl group impact pharmacokinetic properties compared to smaller substituents?

The bulky naphthalene moiety enhances lipophilicity, improving membrane permeability but potentially reducing aqueous solubility. Metabolic stability can be assessed via liver microsome assays. Comparative pharmacokinetic studies in rodent models quantify bioavailability and half-life differences .

Methodological Challenges

Q. What analytical techniques differentiate isomeric byproducts in alkylation reactions?

High-resolution mass spectrometry (HRMS) distinguishes isomers via exact mass measurements. 2D NMR techniques (e.g., COSY, NOESY) identify spatial proximity of protons in regioisomers. Chiral HPLC separates enantiomers if asymmetric centers are present .

Q. How can solvent effects be systematically studied to improve yield in large-scale synthesis?

Design of Experiments (DoE) approaches evaluate solvent polarity, dielectric constant, and boiling point. For example, binary solvent systems (e.g., acetone-water) balance solubility and reaction kinetics. Green chemistry metrics (e.g., E-factor) assess environmental impact .

Biological Evaluation

Q. What in vitro assays are suitable for screening 3-(2-(2-naphthalenyloxy)ethyl)-4(3H)-quinazolinone derivatives for antimicrobial activity?

Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria determine minimum inhibitory concentrations (MICs). Fungal strains (e.g., C. albicans) are tested similarly. Cytotoxicity assays (e.g., MTT on mammalian cells) ensure selectivity .

Q. How is acetylcholinesterase (AChE) inhibition quantified for quinazolinone derivatives?

A modified Ellman’s assay measures thiocholine production using DTNB (5,5'-dithio-bis-2-nitrobenzoic acid). IC₅₀ values are calculated from dose-response curves. Molecular dynamics simulations predict binding modes to AChE’s catalytic site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.